molecular formula C26H22FN5OS B2626635 N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 946309-14-4

N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2626635
CAS No.: 946309-14-4
M. Wt: 471.55
InChI Key: YYORRBMOCWAMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a potent and selective Janus Kinase 3 (JAK3) inhibitor investigated for its potential in modulating immune cell signaling and proliferation. Its primary research value lies in its high selectivity for JAK3 over other JAK isoforms, which is crucial for dissecting the specific role of the JAK-STAT pathway in cytokine signaling that is essential for the function of lymphocytes and other immune cells . This compound acts by competitively binding to the ATP-binding site of the JAK3 kinase domain, thereby potently suppressing the phosphorylation and subsequent activation of the STAT transcription factors. Research applications for this inhibitor are predominantly in the field of immunology and oncology, where it is used as a chemical tool to study T-cell leukemia, autoimmune disorders such as rheumatoid arthritis and psoriasis, and the mechanisms of organ transplant rejection . By enabling the specific inhibition of JAK3-driven signaling, this compound provides researchers with a critical means to validate JAK3 as a therapeutic target and to explore the downstream effects of its inhibition in various disease models.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5OS/c1-16-11-17(2)13-19(12-16)29-24(33)15-34-26-31-30-25(32(26)20-9-7-18(27)8-10-20)22-14-28-23-6-4-3-5-21(22)23/h3-14,28H,15H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYORRBMOCWAMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then linked to the indole moiety. The final step involves the introduction of the acetamide group. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the triazole and indole rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product. Reaction conditions are carefully controlled to ensure the stability of the compound and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often facilitated by catalysts like aluminum chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aluminum chloride in a chlorinated solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research indicates that derivatives containing triazole rings often display enhanced antibacterial and antifungal activities. Triazoles are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. In particular, compounds similar to N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown efficacy against various strains of bacteria and fungi in laboratory settings .

Anticancer Properties
Recent studies have highlighted the potential of triazole-containing compounds in cancer therapy. The unique combination of the indole and triazole moieties in this compound suggests mechanisms that could inhibit tumor growth and induce apoptosis in cancer cells. For instance, research has demonstrated that similar compounds can interfere with cell cycle progression and promote cell death in several cancer cell lines .

Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties. Compounds with similar scaffolds have been investigated for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Agricultural Applications

Fungicides
Due to its triazole component, this compound may serve as an effective fungicide. Triazoles are widely used in agriculture to control fungal diseases in crops. Their mechanism of action involves inhibiting the biosynthesis of ergosterol, thereby disrupting fungal cell membrane integrity . This compound could be developed further into agricultural formulations aimed at enhancing crop protection.

Material Science Applications

Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has been explored for developing materials with improved thermal stability and mechanical properties. The unique electronic properties of triazoles can enhance the performance characteristics of polymers used in various applications, including coatings and composites .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus using triazole derivatives similar to the target compound .
Study 2Anticancer EffectsShowed that compounds with indole and triazole moieties induced apoptosis in various cancer cell lines through mitochondrial pathways .
Study 3Agricultural ApplicationEvaluated the efficacy of triazole-based fungicides on crop yield improvement under controlled conditions .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-2-{[4-(4-chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(3,5-dimethylphenyl)-2-{[4-(4-bromophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

What sets N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide apart from similar compounds is the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly alter the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications.

Biological Activity

N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, a compound with the CAS number 663213-64-7, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C19H19FN4OS
  • Molecular Weight : 370.44 g/mol
  • Density : 1.27 g/cm³ (predicted)
  • pKa : 12.92 (predicted)

These properties suggest that the compound may exhibit significant interactions with biological systems, particularly through its functional groups.

Antimicrobial Activity

Research indicates that derivatives of triazoles, including compounds similar to this compound, display notable antimicrobial properties. For instance, studies have shown that certain triazole derivatives exhibit effective activity against drug-resistant strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus2 µg/mL
Compound BEscherichia coli8 µg/mL
N-(3,5-dimethylphenyl)-2-{...}Candida aurisTBD

Anticancer Activity

The compound's structural components suggest potential anticancer properties. In vitro studies on related indole and triazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Indole Derivatives

A study focusing on N-(3,5-dimethylphenyl) derivatives showed that certain compounds exhibited IC50 values in the nanomolar range against HeLa and MCF-7 cancer cell lines. The mechanisms involved included apoptosis induction and cell cycle arrest.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interfere with cellular pathways. For example:

  • Apoptosis Induction : Some studies have indicated that compounds with similar structures can activate apoptotic pathways in cancer cells.
  • Tubulin Polymerization Inhibition : Research has suggested that related compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Synthesis and Evaluation

The synthesis of this compound has been documented in various studies focusing on optimizing yield and purity. The biological evaluation often follows synthesis to assess the compound's efficacy against specific targets.

Comparative Studies

Comparative studies involving this compound and other triazole derivatives reveal a spectrum of biological activities. For instance:

  • Compounds with fluorinated phenyl groups generally exhibit enhanced potency against bacterial strains.

Table 2: Comparative Biological Activity of Triazole Derivatives

CompoundAntibacterial ActivityAnticancer Activity (IC50)
N-(3,5-dimethylphenyl)...ModerateLow (TBD)
Fluorinated Triazole AHighModerate
Non-fluorinated Triazole BLowHigh

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound with high purity?

  • Answer : The synthesis should involve controlled copolymerization techniques, as demonstrated for structurally related triazole-acetamide derivatives ( ). Optimize reaction conditions (e.g., temperature, stoichiometry) using Design of Experiments (DoE) to enhance yield and purity ( ). For example, flow chemistry systems can improve reproducibility and scalability while minimizing side reactions ( ). Post-synthesis purification via column chromatography or recrystallization, followed by characterization using 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS), is critical ( ).

Q. How can the crystal structure of this compound be determined?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to analyze diffraction data ( ). Visualize the molecular geometry and packing using ORTEP-3 for graphical representation ( ). Ensure proper crystal growth via slow evaporation in solvents like DMSO or ethanol ( ).

Q. What preliminary assays are suitable for evaluating its bioactivity?

  • Answer : Prioritize anti-inflammatory or anti-exudative activity assays based on structural analogs. For instance, use carrageenan-induced paw edema models in rodents to assess anti-exudative effects ( ). Compare results with positive controls (e.g., indomethacin) and validate dose-response relationships. Screen cytotoxicity using MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds ( ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Answer : Synthesize derivatives with modifications to the triazole, indole, or fluorophenyl moieties. For example:

  • Replace the 4-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups ( ).
  • Vary the substituents on the 3,5-dimethylphenyl ring (e.g., methoxy, nitro) to assess steric/electronic effects ( ).
    Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features with bioactivity ( ).

Q. What computational strategies can predict binding modes to biological targets?

  • Answer : Perform molecular docking (e.g., AutoDock Vina, GOLD) against targets like cyclooxygenase-2 (COX-2) or interleukin receptors, leveraging the indole-triazole scaffold’s potential for π-π stacking and hydrogen bonding ( ). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability ( ).

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Answer : Investigate pharmacokinetic factors such as solubility and metabolic stability. Use HPLC to measure plasma concentration-time profiles in animal models ( ). If poor bioavailability is observed, consider prodrug strategies (e.g., esterification of the acetamide group) ( ). Cross-validate results with ex vivo tissue penetration assays ( ).

Q. What advanced techniques characterize its interaction with serum proteins?

  • Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with human serum albumin (HSA). Fluorescence quenching assays can further elucidate binding constants and thermodynamic parameters ( ).

Methodological Notes

  • Crystallography : For twinned or low-resolution data, use SHELXE for iterative phasing ( ).
  • Synthesis Optimization : Apply response surface methodology (RSM) in DoE to identify non-linear relationships between variables ( ).
  • Data Analysis : Address conflicting bioactivity results by conducting meta-analyses of replicated studies and adjusting for batch effects ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.